molecular formula C9H20 B7797663 2-Methyloctane CAS No. 68551-15-5

2-Methyloctane

Cat. No. B7797663
CAS RN: 68551-15-5
M. Wt: 128.25 g/mol
InChI Key: ZUBZATZOEPUUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyloctane is a natural product found in Hypericum undulatum, Hypericum perfoliatum, and other organisms with data available.

Scientific Research Applications

  • Biofuel Potential and Combustion Characteristics : Studies have explored the use of 2-Methyloctane and related compounds as alternative fuels or blending components for combustion engines. Notably, research on 2-methylbutanol and 2-methyl tetrahydrofuran (2-MTHF) has shown promising results for their use in improving engine thermal efficiency and as potential gasoline extenders due to their fast-burning properties and high energy density. These studies include combustion experiments and kinetic modeling to understand their behavior under various conditions (Park et al., 2015); (Jiang et al., 2017).

  • Chemical Synthesis and Microbial Biotransformation : The role of 2-Methyloctane in chemical synthesis and microbial biotransformation has been investigated, particularly in the context of producing valuable chemical compounds. For instance, research has examined the stereospecific oxidation of 2-methyl-1,3-propanediol to β-hydroxyisobutyric acid, a process involving organic media such as 2-Methyloctane derivatives (Léon et al., 2000).

  • Environmental and Health Impact Studies : The environmental and health impacts of 2-Methyloctane and similar compounds have also been a subject of study. This includes assessing the genotoxicity of related chemicals like 2-methylbutane in animal models, as well as understanding the implications of 2-Methylpentane exposure in terms of inhalation toxicity (Kim et al., 2010); (Chung et al., 2014).

  • Research in Organic Chemistry and Materials Science : The compound and its isomers have been utilized in various organic chemistry research projects, such as the synthesis of chiral hydrocarbons with quaternary stereogenic centers, and in materials science for understanding the behavior of enzymes in organic solvents (Fujita et al., 2010); (Bru et al., 1989).

  • Applications in Analytical and Physical Chemistry : Additional studies have focused on the physical properties and analytical applications of 2-Methyloctane. For example, the study of vapor-liquid equilibria and excess molar volumes for binary mixtures containing 2-Methyl pyrazine and 2-Methyloctane derivatives provides insights into their industrial and pharmaceutical applications (Park et al., 2001).

properties

IUPAC Name

2-methyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-4-5-6-7-8-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBZATZOEPUUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863125
Record name 2-Methyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Alkanes, C8-10-iso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyloctane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16237
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isononane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031556
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

143.20 °C. @ 760.00 mm Hg
Record name Isononane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031556
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

6.21 [mmHg]
Record name 2-Methyloctane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16237
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Methyloctane

CAS RN

3221-61-2, 30498-66-9, 34464-40-9, 68551-15-5
Record name 2-Methyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3221-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyloctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003221612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030498669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isononane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkanes, C8-10-iso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLOCTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alkanes, C8-10-iso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isononane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alkanes, C8-10-iso-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLOCTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV5KXW7I9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isononane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031556
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-80.1 °C
Record name Isononane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031556
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloctane
Reactant of Route 2
2-Methyloctane
Reactant of Route 3
Reactant of Route 3
2-Methyloctane
Reactant of Route 4
Reactant of Route 4
2-Methyloctane
Reactant of Route 5
Reactant of Route 5
2-Methyloctane
Reactant of Route 6
Reactant of Route 6
2-Methyloctane

Citations

For This Compound
1,320
Citations
FC Whitmore, HA Southgate - Journal of the American Chemical …, 1938 - ACS Publications
The preparation and physical constants of the primary active amyl chloride, bromide and iodide are reported. 2. Primary active amyl alcohol can be re-generated from the corresponding …
Number of citations: 17 pubs.acs.org
JA Abara, DW Jennings, WB Kay… - Journal of Chemical and …, 1988 - ACS Publications
… No literature values were available for 2-methyloctane. A plot of the critical constants of the … No literature data were available for 2-methyloctane. Critical States of the Binary System. …
Number of citations: 19 pubs.acs.org
M Novak, J Heinrich, KA Martin, J Green… - Journal of chemical …, 1993 - ACS Publications
… E2 elimination of 2-bromo-2-methyloctane … E2 Elimination of 2-Bmmo-2-methyloctane … Mass spectra for the elimination products of 2-brorno-2methyloctane 1. (A) Prnethyl-I-octene …
Number of citations: 14 pubs.acs.org
DJ Luning Prak, EK Brown… - Journal of Chemical & …, 2013 - ACS Publications
… The density, viscosity, and speed of sound were measured in this work for pure component branched alkanes (2-methyloctane, 4-methyloctane, 2-methylnonane, 2-methyldecane, 3-…
Number of citations: 25 pubs.acs.org
E Rivedal, SO Mikalsen, LE Roseng… - Pharmacology & …, 1992 - Wiley Online Library
… -alkanes 2-methylheptane and 2-methyloctane. None of the n… The alkane tridecane and the iso-alkanes 2-methyloctane … to the iso-alkanes 2-methyloctane and 2methylnonane and the …
Number of citations: 9 onlinelibrary.wiley.com
PWF Louwrier, WH Hamill - The Journal of Physical Chemistry, 1970 - ACS Publications
… The absence of RH+ absorption bands for 2-methyltetradecane and 2-methylpentadeeane in the 3MP matrix is unexpected because 2-methyloctane, 2-methylnonane, 2-methyldecane (…
Number of citations: 40 pubs.acs.org
C Wohlfarth, C Wohlfarth - Viscosity of Pure Organic Liquids and Binary …, 2017 - Springer
Viscosity of 2-methyloctane … Viscosity of 2-methyloctane … Viscosity of 2-methyloctane …
Number of citations: 0 link.springer.com
AS Đorđević - Advanced technologies, 2015 - scindeks.ceon.rs
… Germacrene D, α-pinene, β-caryophyllene, 2-methyloctane and n-nonane were among major components in H. perforatum essential oils reported by many authors [15-35]. The aim of …
Number of citations: 25 scindeks.ceon.rs
최단비 - 2018 - dspace.ewha.ac.kr
… , 4-methyldecane, 6-ethyl-2-methyloctane, benzenes such as benzene, ethylbenzene, styrene … 또한 octane, dodecane, 4-methyldecane, 6-ethyl-2-methyloctane 등의 hydrocarbones와 …
Number of citations: 0 dspace.ewha.ac.kr
PS Chatzopoulou, TV Koutsos… - Journal of Essential Oil …, 2006 - Taylor & Francis
… plants (16.9%), respectively, followed by 2-methyloctane (10.8-17.8%), β-caryophyllene (6.6-… John’s Wort plants, respectively, and were mainly represented by 2methyloctane (10.8% …
Number of citations: 23 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.